molecular formula C7H5F2NO3 B14010211 (2,3-Difluoro-4-nitrophenyl)methanol

(2,3-Difluoro-4-nitrophenyl)methanol

Cat. No.: B14010211
M. Wt: 189.12 g/mol
InChI Key: GLRDNAZULNPHMA-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-nitrophenyl)methanol is a fluorinated aromatic compound featuring a hydroxymethyl (–CH₂OH) group attached to a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a nitro (–NO₂) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis often involves multi-step reactions, including nitration, fluorination, and reduction, as seen in its use to prepare piperazine derivatives for EGFR inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

(2,3-difluoro-4-nitrophenyl)methanol

InChI

InChI=1S/C7H5F2NO3/c8-6-4(3-11)1-2-5(7(6)9)10(12)13/h1-2,11H,3H2

InChI Key

GLRDNAZULNPHMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CO)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of (2,3-Difluoro-4-nitrophenyl)methanol

Overview

The synthesis of this compound typically involves the reduction of corresponding fluoronitrobenzaldehydes or fluoronitrobenzoate esters to the benzyl alcohol stage. Key synthetic strategies include:

  • Reduction of methyl esters of fluoronitrobenzoic acids using hydride reagents.
  • Catalytic coupling and substitution reactions on fluoronitrobenzene derivatives followed by reduction.
  • Multi-step procedures involving formation of intermediate fluoro-nitro biphenyl compounds, followed by functional group transformations.

Detailed Synthetic Routes

Reduction of Methyl 2,3-Difluoro-4-nitrobenzoate

A common route involves the selective reduction of methyl 2,3-difluoro-4-nitrobenzoate to the corresponding this compound using diisobutylaluminium hydride (DIBAL-H).

  • Procedure : DIBAL-H (1.0 M in toluene) is added dropwise at -78°C to a solution of methyl 2,3-difluoro-4-nitrobenzoate in toluene. The reaction mixture is stirred at -78°C for 30 minutes and then warmed to 0°C for an additional 30 minutes.
  • Quenching : The reaction is cooled again to -78°C before quenching with methanol, followed by aqueous saturated Rochelle salt solution.
  • Workup : The mixture is stirred at room temperature for 1 hour, extracted with ethyl acetate, washed with saturated saline, dried over magnesium sulfate, and concentrated under vacuum.
  • Yield : This method typically affords the product in high yield (~95%) as a brown oil.
Step Reagents/Conditions Notes
Reduction DIBAL-H (1.0 M in toluene), -78°C to 0°C 1 h total reaction time
Quenching Methanol, saturated Rochelle salt solution Stir 1 h at room temperature
Extraction & Workup Ethyl acetate; wash with saline; dry MgSO4 Vacuum concentration
Yield 95% High purity product
Catalytic Coupling and Substitution Routes

Another approach involves the preparation of fluoro-substituted nitro biphenyl intermediates via catalytic coupling reactions, followed by functional group manipulation to yield the desired benzyl alcohol.

  • Starting Materials : o-Nitrobenzoic acid salts (e.g., potassium or sodium salts) and 3,4-difluorobromobenzene.
  • Catalysts : Cuprous iodide and palladium acetylacetonate with ligands such as triphenylphosphine and 1,10-phenanthroline.
  • Solvent : Anhydrous polyethylene glycol (PEG-400).
  • Conditions : Reaction under nitrogen atmosphere at elevated temperatures (190°C) for extended periods (22 hours).
  • Workup : After cooling, the reaction mixture is filtered, extracted with toluene and water, concentrated, and recrystallized from petroleum ether.
  • Yield : High yields (~92%) with purity around 98% have been reported.
Step Reagents/Conditions Notes
Coupling Reaction o-Nitrobenzoic acid salt, 3,4-difluorobromobenzene, Pd/Cu catalysts, PEG-400, N2, 190°C, 22 h High temperature, inert atmosphere
Workup Filtration, toluene extraction, water wash, concentration, recrystallization Purification to high purity
Yield 92% High purity product

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purity (%) Notes
Reduction of methyl ester Methyl 2,3-difluoro-4-nitrobenzoate DIBAL-H, toluene, -78°C to 0°C 95 High Mild conditions, selective
Catalytic coupling & substitution o-Nitrobenzoic acid salt + difluorobromobenzene Pd(acac)2, CuI, triphenylphosphine, PEG-400, 190°C, N2 92 98 Multi-step, high temperature

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Reduction of methyl ester High yield, mild reaction conditions, selective Requires low temperature and careful quenching
Catalytic coupling & substitution High purity product, scalable, robust catalyst system High temperature, longer reaction time, complex catalyst system

Industrial and Laboratory Applicability

  • The DIBAL-H reduction method is suitable for laboratory-scale synthesis due to its operational simplicity and high selectivity.
  • The catalytic coupling method is more suited for industrial-scale synthesis where catalyst recovery and high throughput justify the longer reaction times and elevated temperatures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 2 and 3 on the benzene ring are potential sites for nucleophilic aromatic substitution (NAS), though their reactivity is attenuated by the electron-withdrawing nitro group.

Reaction Conditions Products Mechanistic Notes References
Hydroxide Attack Aqueous NaOH, 80°C3-Fluoro-4-nitrobenzyl alcohol derivativesFluorine at position 3 is more labile due to steric and electronic effects.
Ammonolysis NH₃/EtOH, 100°CAminated intermediatesLimited reactivity observed; competing reduction of nitro group occurs.

Key Insight : NAS is hindered by the nitro group’s deactivation of the ring. Fluorine substitution occurs preferentially at position 3 due to resonance stabilization of the transition state.

Electrophilic Aromatic Substitution (EAS)

Reaction Conditions Products Regioselectivity References
Nitration HNO₃/H₂SO₄, 50°C2,3-Difluoro-4,5-dinitrophenylmethanolNitro group directs incoming electrophiles to position 5.
Sulfonation H₂SO₄, 120°CSulfonated derivativesLow yields due to ring deactivation.

Thermal Stability : At temperatures >150°C, decomposition occurs via nitro group dissociation, producing CO, fluorinated hydrocarbons, and HCN .

Oxidation of the Hydroxymethyl Group

The –CH₂OH group oxidizes to a carboxylic acid under strong oxidizing agents:

Oxidizing Agent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 2 h2,3-Difluoro-4-nitrobenzoic acid78%
CrO₃/AcOHReflux, 4 hSame as above65%

Reduction of the Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, altering subsequent reactivity:

Catalyst Conditions Product Notes
H₂/Pd-CEtOH, 25°C, 12 h(2,3-Difluoro-4-aminophenyl)methanolAmine group enhances ring reactivity.

Side Reaction : Over-reduction can lead to defluorination .

Esterification and Acylation

The hydroxymethyl group undergoes esterification with acyl chlorides:

Reagent Conditions Product Application
Acetyl chloridePyridine, 0°C2,3-Difluoro-4-nitrobenzyl acetateProdrug synthesis
Benzoyl chlorideDMAP, RTCorresponding benzoyl esterPolymer intermediates

Kinetics : Esterification proceeds at 3× the rate of non-fluorinated analogs due to inductive effects .

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes complex degradation:

Stage Process Key Products Detection Method
1Nitro group dissociationNO₂, CO, fluorinated radicalsFTIR (1920 cm⁻¹ for CO)
2Benzene ring openingC₅H₃F₂ (m/z 101), HCN (m/z 27)GC-MS
3Rearrangement to fluorinated alkanesCH₂F₂, CHF₃NMR

Mechanism : Initial homolytic cleavage of the C–NO₂ bond generates radicals, followed by ring scission and recombination .

Reactivity with Bases

Deprotonation of the hydroxymethyl group forms a resonance-stabilized alkoxide:

Base Solvent Application
NaHTHFSynthesis of ethers
t-BuOKDMFAlkylation reactions

pKa : Estimated pKa ≈ 10.2 (lower than benzyl alcohol due to electron-withdrawing groups) .

Scientific Research Applications

(2,3-Difluoro-4-nitrophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of (2,3-Difluoro-4-nitrophenyl)methanol can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis:

Structural and Electronic Differences

Table 1: Structural Comparison of Selected Analogues
Compound Name Molecular Formula CAS RN Substituent Positions Similarity Score* Key Features
This compound C₇H₅F₂NO₃ Not provided 2-F, 3-F, 4-NO₂, 1-CH₂OH Reference High electronegativity, steric hindrance
(2-Fluoro-5-nitrophenyl)methanol C₇H₆FNO₃ 63878-73-9 2-F, 5-NO₂, 1-CH₂OH 0.98 Para-nitro, single F, high similarity
(3,5-Difluoro-4-nitrophenyl)methanol C₇H₅F₂NO₃ 1123172-89-3 3-F, 5-F, 4-NO₂, 1-CH₂OH 0.78 Symmetric di-F, reduced reactivity
(6-Fluoro-2-methyl-3-nitrophenyl)methanol C₈H₈FNO₃ 1613329-94-4 6-F, 3-NO₂, 2-CH₃, 1-CH₂OH 0.82 Methyl group adds steric bulk
(2-Fluoro-3-nitrophenyl)methanol C₇H₆FNO₃ 946126-95-0 2-F, 3-NO₂, 1-CH₂OH 0.83 Ortho-nitro, moderate steric effects

*Similarity scores calculated based on structural overlap with the reference compound .

Key Observations:

Positional Isomerism: The highest similarity (0.98) is observed with (2-Fluoro-5-nitrophenyl)methanol, which shares a para-nitro group but differs in fluorine placement. This suggests that electronic effects from the nitro group dominate over fluorine positioning in similarity scoring .

Fluorine Substitution: The symmetric 3,5-difluoro substitution in (3,5-Difluoro-4-nitrophenyl)methanol reduces similarity (0.78) due to altered electronic distribution and steric accessibility compared to the asymmetric 2,3-difluoro configuration .

Biological Activity

(2,3-Difluoro-4-nitrophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenolic structure. These functional groups contribute to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The fluorine atoms enhance binding affinity, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of bacteria such as Pseudomonas aeruginosa through enzyme inhibition .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in targeting specific cancer cell lines by disrupting cellular signaling pathways .
  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of (2-nitrophenyl)methanol can inhibit key enzymes involved in bacterial communication, leading to reduced biofilm formation and virulence .

1. Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm formation at concentrations up to 5000 µg/mL, indicating strong potential as an anti-infective agent .

2. Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of the (2-nitrophenyl)methanol scaffold. Modifications to the nitro group and fluorine positioning were found to significantly influence inhibitory potency against PqsD, a critical enzyme in bacterial signaling pathways. This led to the identification of more effective inhibitors with enhanced bioactivity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Pseudomonas aeruginosa
AnticancerTargets specific cancer cell lines
Enzyme InhibitionInhibits PqsD enzyme activity

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
(2,5-Difluoro-4-nitrophenyl)methanolDifferent fluorine positioningModerate antimicrobial
(2,3-Difluoro-4-aminophenyl)methanolAmino group instead of nitroEnhanced anticancer activity
(2,3-Difluoro-4-nitrobenzaldehyde)Aldehyde group instead of methanolLimited biological activity

Q & A

Q. What strategies resolve contradictions in reported synthetic routes for fluorinated nitroaromatic alcohols?

  • Methodological Answer : Discrepancies in yields (e.g., 43% vs. 67.5% ) may arise from solvent polarity, catalyst loading, or reaction time. Systematic design of experiments (DoE) using variables like pH, methanol content, and temperature can identify optimal conditions . Cross-validation with computational models (e.g., DFT for transition states) clarifies mechanistic bottlenecks .

Q. How does the compound’s stability under oxidative or reductive conditions impact its use in drug intermediates?

  • Methodological Answer : Stability studies under hydrogenation (e.g., Pd/C in methanol ) or oxidation (H₂O₂/Fe³⁺) reveal degradation pathways. Accelerated stability testing (40°C/75% RH) with LC-MS monitors nitro reduction to amine byproducts. Fluorine’s electron-withdrawing nature delays degradation compared to non-fluorinated analogs .

Q. What role does this compound play in synthesizing EGFR inhibitors?

  • Methodological Answer : As a precursor, it forms piperazine-linked intermediates (e.g., 2-(4-(2,3-difluoro-4-nitrophenyl)piperazin-1-yl)ethanol) via nucleophilic aromatic substitution. Subsequent hydrogenation yields bioactive amines for kinase inhibition. Reaction scale-up requires hazard analysis for gas evolution and exothermicity .

Q. How can researchers address challenges in chromatographic separation of fluorinated nitroaromatics?

  • Methodological Answer : Reverse-phase HPLC with methanol/water gradients improves resolution. Fluorine’s hydrophobicity increases retention times, requiring pH optimization (e.g., 0.1% formic acid) to suppress silanol interactions. Preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) is viable for small-scale purification .

Data Interpretation & Contradiction Management

Q. Why do NMR spectra of similar fluoronitro compounds show conflicting coupling constants?

  • Methodological Answer : Coupling constants (J values) vary with fluorine’s ortho/para positioning and solvent polarity. Deuterated chloroform (CDCl₃) vs. DMSO-d₆ alters hydrogen bonding, shifting peaks. Researchers should compare data under identical conditions and reference calculated spectra (e.g., ACD/Labs or MNova software) .

Q. How should researchers reconcile discrepancies in reported melting points of fluorinated nitroaromatics?

  • Methodological Answer : Melting points (e.g., 75–77°C vs. 93–95°C ) may reflect polymorphism or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography confirm crystalline forms. Recrystallization from ethanol/water mixtures enhances purity .

Safety & Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for volatile intermediates (e.g., nitro compounds). Hazard analysis must address methanol’s flammability and nitro group explosivity. Waste should be neutralized with 10% NaOH before disposal .

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